molecular formula C11H12N4O2 B12118250 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-aminophenyl)-, ethyl ester

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-aminophenyl)-, ethyl ester

Cat. No.: B12118250
M. Wt: 232.24 g/mol
InChI Key: ICITUTPASHDOKS-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-aminophenyl)-, ethyl ester: C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2C9​H8​N4​O2​

    .
  • It belongs to the class of triazole derivatives and exhibits interesting properties due to its unique structure.
  • Triazoles are heterocyclic compounds containing a five-membered ring with three nitrogen atoms.
  • This compound has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology and Medicine: Investigated for potential drug development due to its unique structure.

      Industry: May find applications in materials science, such as polymer modification or surface functionalization.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application.
    • In drug development, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C11H12N4O2

    Molecular Weight

    232.24 g/mol

    IUPAC Name

    ethyl 3-(2-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

    InChI

    InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,14,15)

    InChI Key

    ICITUTPASHDOKS-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2N

    Origin of Product

    United States

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